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Compound of Interest

Compound Name:
4-(4-

Methoxyphenoxy)benzaldehyde

Cat. No.: B1588542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

aromatic aldehyde, 4-(4-Methoxyphenoxy)benzaldehyde. This compound serves as a

valuable building block in organic synthesis, particularly in the development of novel

pharmaceutical agents and functional materials. This document outlines the key spectroscopic

characteristics, a detailed synthetic protocol, and generalized experimental procedures for its

analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 4-(4-
Methoxyphenoxy)benzaldehyde.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.90 s 1H Aldehyde (-CHO)

7.81–7.83 m 2H Aromatic (H-2, H-6)

6.99–7.05 m 4H
Aromatic (H-3, H-5, H-

2', H-6')

6.92–6.95 m 2H Aromatic (H-3', H-5')

3.83 s 3H Methoxy (-OCH₃)

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

190.9 Aldehyde Carbon (C=O)

164.2 Aromatic Carbon (C-4)

157.0 Aromatic Carbon (C-4')

148.3 Aromatic Carbon (C-1')

132.1 Aromatic Carbon (C-2, C-6)

131.0 Aromatic Carbon (C-1)

122.0 Aromatic Carbon (C-2', C-6')

116.9 Aromatic Carbon (C-3, C-5)

115.3 Aromatic Carbon (C-3', C-5')

55.8 Methoxy Carbon (-OCH₃)

Solvent: CDCl₃, Spectrometer Frequency: 126 MHz

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3005 w Aromatic C-H Stretch

2965 w Aliphatic C-H Stretch

2835 w Aldehyde C-H Stretch

2745 w
Aldehyde C-H Stretch (Fermi

resonance)

1680 s Aldehyde C=O Stretch

1595 m Aromatic C=C Stretch

1575 s Aromatic C=C Stretch

1495 s Aromatic C=C Stretch

1440 m C-H Bend

1230 s
Aryl Ether C-O Stretch

(asymmetric)

1195 s
Aryl Ether C-O Stretch

(symmetric)

1150 s In-plane C-H Bend

1085 s Methoxy C-O Stretch

830 s
p-disubstituted Benzene C-H

Out-of-plane Bend

785 s
p-disubstituted Benzene C-H

Out-of-plane Bend

w = weak, m = medium, s = strong

Mass Spectrometry Data

Specific mass spectrometry data (m/z of fragments and their relative intensities) for 4-(4-
Methoxyphenoxy)benzaldehyde was not available in the searched literature. However, the

molecular weight of the compound is 228.24 g/mol .
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Experimental Protocols
Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde
A common and effective method for the synthesis of 4-(4-Methoxyphenoxy)benzaldehyde is

through a nucleophilic aromatic substitution reaction.

Materials:

4-Fluorobenzaldehyde

4-Methoxyphenol

Potassium carbonate (K₂CO₃)

Dimethyl sulfoxide (DMSO)

Ethyl acetate

Water

Saturated aqueous sodium chloride solution (brine)

Magnesium sulfate (MgSO₄)

Dichloromethane

n-Heptane

Procedure:

In a reaction vessel, suspend 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and

potassium carbonate (2.0 eq) in dimethyl sulfoxide.

Heat the reaction mixture to 140°C (413 K) and stir for 45 minutes.

After cooling to room temperature, dilute the reaction mixture with water.

Transfer the suspension to a separatory funnel and extract three times with ethyl acetate.
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Wash the combined organic phases five times with a saturated aqueous sodium chloride

solution.

Dry the organic layer over magnesium sulfate.

Remove the solvent under reduced pressure to yield a viscous oil.

Dissolve the oil in a minimal amount of dichloromethane and add n-heptane to induce

crystallization.

Allow the solvent to evaporate slowly over several days to form crystals of 4-(4-
Methoxyphenoxy)benzaldehyde.

Wash the crystals with n-heptane and dry under vacuum.

General Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃) in an NMR tube.

Place the NMR tube in the spectrometer.

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating

procedures. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good

signal-to-noise ratio.

Infrared (IR) Spectroscopy:

Prepare a thin solid film by dissolving a small amount of the sample in a volatile solvent (e.g.,

dichloromethane).

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
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Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the

spectrum.

Mass Spectrometry (MS):

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).

Introduce the sample into the mass spectrometer, typically via direct infusion or through a

gas or liquid chromatograph.

Acquire the mass spectrum using an appropriate ionization technique, such as electron

ionization (EI) or electrospray ionization (ESI).

Visualizations
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Reactants

Reaction Workup & Purification Product

4-Fluorobenzaldehyde

Heat to 140°C
(45 min)4-Methoxyphenol

K2CO3 in DMSO

Dilute with Water Extract with
Ethyl Acetate Wash with Brine Dry over MgSO4 Solvent Evaporation Crystallize from

DCM/n-Heptane 4-(4-Methoxyphenoxy)benzaldehyde
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Available at: [https://www.benchchem.com/product/b1588542#spectroscopic-data-for-4-4-
methoxyphenoxy-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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